Barium thiosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

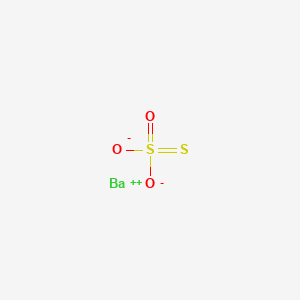

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃. It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications, including photography and analytical chemistry.

Mechanism of Action

Target of Action

Barium thiosulfate is a chemical compound with the formula BaS2O3 Barium compounds are known to affect various systems in the body, including the cardiovascular and nervous systems .

Mode of Action

It’s known that thiosulfate, a component of this compound, has powerful reducing capabilities and can enhance endogenous enzymatic activity .

Biochemical Pathways

Thiosulfate, a component of this compound, is involved in several biochemical pathways. It’s produced by certain microorganisms as the final product of their metabolism . Thiosulfate is also involved in the mitigation of cyanide toxicity, enhancing the activity of the enzyme rhodanese .

Pharmacokinetics

It’s known that thiosulfate is rapidly degraded in the stomach, so it’s usually administered through other routes, such as intravenous or topical .

Result of Action

Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, metabolic, neurological, and mental disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and efficacy. Furthermore, the bioavailability and toxicity of barium compounds can be influenced by factors such as age, race, dietary patterns, and specific physiological status (e.g., pregnancy) .

Biochemical Analysis

Biochemical Properties

Barium thiosulfate plays a significant role in biochemical reactions, especially in the metabolism of certain microorganisms. These organisms can produce thiosulfate as the final product of their metabolism . This biochemical property of this compound represents potential for lower emissions and costs in the manufacture of gold leaching reagents .

Cellular Effects

The cellular effects of this compound are primarily observed in microorganisms capable of metabolizing this compound. The production of thiosulfate in these organisms can influence various cellular processes, including metabolic pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound is involved in the oxidation processes of sulfur-oxidizing bacteria. These bacteria are known for their ability to oxidize various reduced sulfur compounds to sulfate . The oxidation of thiosulfate to sulfate is a key step in the metabolic pathways of these organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the production of thiosulfate by certain microorganisms can vary depending on the environmental conditions and the availability of other nutrients .

Metabolic Pathways

This compound is involved in the metabolic pathways of sulfur-oxidizing bacteria. These organisms can oxidize thiosulfate to sulfate, a process that involves various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium thiosulfate can be synthesized through the reaction of barium chloride with sodium thiosulfate in an aqueous solution. The reaction is as follows:

BaCl2+Na2S2O3→BaS2O3+2NaCl

This method involves mixing water-alcohol solutions of barium chloride and sodium thiosulfate, resulting in the precipitation of this compound monohydrate .

Industrial Production Methods

Industrial production of this compound typically involves the same reaction as the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Barium thiosulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium sulfate and sulfur dioxide.

Reduction: It can be reduced to form barium sulfide.

Substitution: this compound can react with acids to form thiosulfuric acid and barium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.

Reduction: Reducing agents such as hydrogen gas can be used.

Substitution: Acids like hydrochloric acid are commonly used.

Major Products Formed

Oxidation: Barium sulfate (BaSO₄) and sulfur dioxide (SO₂).

Reduction: Barium sulfide (BaS).

Substitution: Thiosulfuric acid (H₂S₂O₃) and barium salts.

Scientific Research Applications

Barium thiosulfate has several scientific research applications:

Chemistry: Used as a reagent in various chemical analyses and reactions.

Biology: Employed in studies involving sulfur metabolism in microorganisms.

Medicine: Investigated for potential use in medical imaging and as a contrast agent.

Comparison with Similar Compounds

Similar Compounds

- Sodium thiosulfate (Na₂S₂O₃)

- Ammonium thiosulfate ((NH₄)₂S₂O₃)

- Calcium thiosulfate (CaS₂O₃)

Uniqueness

Barium thiosulfate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in industrial applications such as metal extraction and photography, where other thiosulfates may not be as effective .

Properties

CAS No. |

35112-53-9 |

|---|---|

Molecular Formula |

BaH2O3S2 |

Molecular Weight |

251.5 g/mol |

IUPAC Name |

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

XCZBFCHJJROFFY-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=S)[O-].[Ba+2] |

Canonical SMILES |

OS(=O)(=S)O.[Ba] |

Key on ui other cas no. |

35112-53-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Barium Thiosulfate?

A1: this compound Monohydrate (BaS2O3.H2O) crystallizes in a monoclinic system. [, ] While the exact structural details require referencing the original research articles, one study described its structure as "pseudo-columnar," composed of stacked aminoguanidinium cations ([CN4H7]+) and isolated thiosulfate anions ([S2O3]2-), which actively participate in hydrogen bonding. []

Q2: How is this compound used in analytical chemistry?

A2: this compound serves as a standard for thiosulfate iodometry. [] Research indicates its potential application in the iodometric determination of molybdenum in its normal molybdate state. []

Q3: Are there any studies on the environmental impact of this compound?

A4: Interestingly, one research study identified thiosulfates, including potentially this compound, as natural weathering products of old smelting slags. [] This finding suggests the compound might have a presence in the environment under specific conditions. Further research is necessary to understand its long-term environmental impact and degradation pathways.

Q4: What are the applications of aminoguanidinium thiosulfate and how is it synthesized?

A5: Aminoguanidinium thiosulfate, (CN4H7)2S2O3, is synthesized through an exchange reaction using this compound and aminoguanidinium sulfate. [] While the provided abstract doesn't detail specific applications, its unique pseudo-columnar crystal structure, characterized by hydrogen bonding between cations and anions, hints at potential uses in material science or as a precursor for further chemical synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.